molecular formula C9H7BrN2O2 B15227797 8-Bromo-7-methylimidazo[1,2-a]pyridine-3-carboxylic acid

8-Bromo-7-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B15227797
M. Wt: 255.07 g/mol
InChI Key: YRVHYBXLTBDTBX-UHFFFAOYSA-N
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Description

8-Bromo-7-methylimidazo[1,2-a]pyridine-3-carboxylic acid: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and a carboxylic acid group in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-methylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with α-bromo ketones, followed by cyclization and subsequent functionalization to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including bromination, cyclization, and carboxylation reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 8-Bromo-7-methylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects.

Comparison with Similar Compounds

  • 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
  • 8-Chloro-7-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Comparison: Compared to its analogs, 8-Bromo-7-methylimidazo[1,2-a]pyridine-3-carboxylic acid exhibits unique reactivity due to the presence of the bromine atom, which can participate in various substitution reactions. Its carboxylic acid group also enhances its solubility and reactivity in aqueous environments, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

8-bromo-7-methylimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H7BrN2O2/c1-5-2-3-12-6(9(13)14)4-11-8(12)7(5)10/h2-4H,1H3,(H,13,14)

InChI Key

YRVHYBXLTBDTBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC=C(N2C=C1)C(=O)O)Br

Origin of Product

United States

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